molecular formula C25H30ClNO3 B5680466 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride

2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride

Cat. No. B5680466
M. Wt: 428.0 g/mol
InChI Key: AMFWBTHBMHQFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in a variety of cellular processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride involves the inhibition of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride activity. 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride is a family of enzymes that phosphorylate a wide range of cellular proteins, thereby regulating various cellular processes. The inhibition of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride activity by 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride leads to the modulation of these cellular processes, which can have a wide range of biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride depend on the specific cellular processes that are affected by the inhibition of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride activity. It has been shown to have anti-proliferative and pro-apoptotic effects on cancer cells, which makes it a potential therapeutic agent for the treatment of cancer. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride in lab experiments include its potent and selective inhibition of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride activity, which makes it a valuable tool for studying the role of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride in various cellular processes. However, its use in lab experiments is limited by its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the research on 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride. One direction is to investigate its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Another direction is to identify the specific cellular processes that are affected by the inhibition of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride activity, which can lead to the identification of new therapeutic targets for the treatment of various diseases. Additionally, the development of new 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride inhibitors with improved potency, selectivity, and safety profiles is an important area of research.

Synthesis Methods

The synthesis of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride involves the reaction of 2-(4-methoxybenzyl)-6-methyl-3-pyridinol with 1-adamantanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.

Scientific Research Applications

2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride has been used in a wide range of scientific research applications. It has been shown to inhibit the activity of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride in vitro and in vivo, which makes it a valuable tool for studying the role of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride in various cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been used to investigate the mechanism of action of other 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride inhibitors and to identify potential therapeutic targets for the treatment of various diseases.

properties

IUPAC Name

[2-[(4-methoxyphenyl)methyl]-6-methylpyridin-1-ium-3-yl] adamantane-1-carboxylate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO3.ClH/c1-16-3-8-23(22(26-16)12-17-4-6-21(28-2)7-5-17)29-24(27)25-13-18-9-19(14-25)11-20(10-18)15-25;/h3-8,18-20H,9-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFWBTHBMHQFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[NH+]C(=C(C=C1)OC(=O)C23CC4CC(C2)CC(C4)C3)CC5=CC=C(C=C5)OC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Adamantylcarbonyl)oxy]-2-(4-methoxybenzyl)-6-methylpyridinium chloride

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